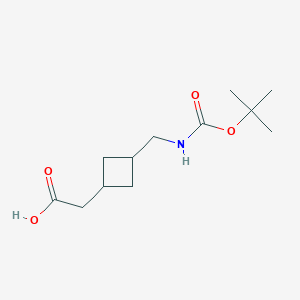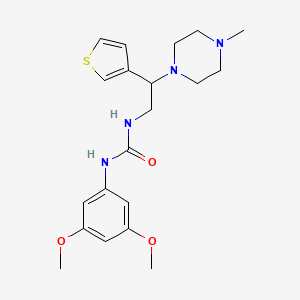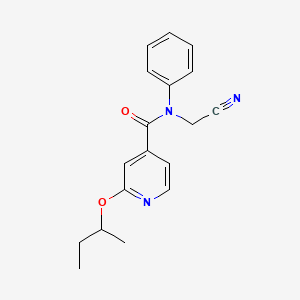![molecular formula C11H14F3N B2731820 (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine CAS No. 2248201-23-0](/img/structure/B2731820.png)
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine, also known as TFEAPA, is a chemical compound that has been widely used in scientific research. It is a chiral amine that has been synthesized using various methods. TFEAPA has been found to have potential applications in the field of drug discovery due to its unique properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is not fully understood. However, it has been suggested that it may act as a dopaminergic agent. (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has been found to exhibit affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has also been found to exhibit antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is its high degree of enantiomeric purity, which makes it a useful building block in the synthesis of chiral compounds. However, (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has some limitations in lab experiments, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine. One direction is the investigation of its potential therapeutic effects in various neurological and psychiatric disorders. Another direction is the development of more efficient and cost-effective methods for its synthesis. Additionally, the study of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine may lead to the discovery of new compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine can be achieved using various methods. One of the most commonly used methods involves the reaction of (R)-1-(2,2,2-trifluoroethyl)benzene with (R)-2-amino-1-propanol in the presence of a catalyst. This method yields (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine with a high degree of enantiomeric purity.
Aplicaciones Científicas De Investigación
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has been extensively studied for its potential applications in drug discovery. It has been found to be a useful building block in the synthesis of various compounds that exhibit biological activity. (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has been used in the synthesis of ligands for various receptors, such as the dopamine D3 receptor.
Propiedades
IUPAC Name |
(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWZWJIOVVDEY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B2731742.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)
![N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2731747.png)
![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)

![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)
![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)




